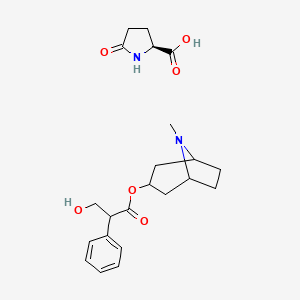
2-sec-Hexadecylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-sec-Hexadecylnaphthalene is an organic compound with the molecular formula C26H40 It is a derivative of naphthalene, where a hexadecyl group is attached to the second carbon of the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-sec-Hexadecylnaphthalene typically involves the alkylation of naphthalene with a hexadecyl halide under Friedel-Crafts alkylation conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Naphthalene+Hexadecyl HalideAlCl3this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-sec-Hexadecylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it to dihydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Naphthoquinones
Reduction: Dihydronaphthalene derivatives
Substitution: Halogenated and nitrated naphthalene derivatives
Applications De Recherche Scientifique
2-sec-Hexadecylnaphthalene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-sec-Hexadecylnaphthalene involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes due to its hydrophobic nature, potentially affecting membrane fluidity and function. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-sec-Octadecylnaphthalene
- 2-sec-Dodecylnaphthalene
- 2-sec-Tetradecylnaphthalene
Uniqueness
2-sec-Hexadecylnaphthalene is unique due to its specific alkyl chain length, which influences its physical and chemical properties. Compared to its analogs with shorter or longer alkyl chains, this compound exhibits distinct solubility, melting point, and reactivity characteristics, making it suitable for specific applications.
Propriétés
Numéro CAS |
61593-20-2 |
|---|---|
Formule moléculaire |
C26H40 |
Poids moléculaire |
352.6 g/mol |
Nom IUPAC |
2-hexadecan-2-ylnaphthalene |
InChI |
InChI=1S/C26H40/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-23(2)25-21-20-24-18-15-16-19-26(24)22-25/h15-16,18-23H,3-14,17H2,1-2H3 |
Clé InChI |
QRPSMRABKSANRF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC(C)C1=CC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl decanoate;(Z)-but-2-enedioic acid](/img/structure/B12721814.png)













